1-[4-(2-hydroxy-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propoxy)phenyl]propan-1-one hydrochloride
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a phenyl group, a piperazine ring, a propoxy group, and a trifluoromethyl group . The presence of these groups suggests that the compound could have interesting chemical and physical properties, and potentially useful biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine ring and the phenyl groups would add complexity to the structure. The trifluoromethyl group would likely have a significant impact on the compound’s electronic structure due to the high electronegativity of fluorine .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the piperazine ring might undergo reactions with electrophiles or nucleophiles. The trifluoromethyl group could potentially undergo reactions with certain reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the trifluoromethyl group could increase the compound’s lipophilicity, which might affect its solubility and distribution in the body .Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides. In this context, 1-[4-(2-hydroxy-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propoxy)phenyl]propan-1-one hydrochloride serves as an organoboron reagent. Its mild reaction conditions, functional group tolerance, and environmental compatibility make it a valuable tool for synthesizing complex molecules .
Preparation of Trifluoromethyl Aryl Derivatives
This compound participates in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl derivatives. These derivatives find applications in medicinal chemistry and materials science .
Antipsychotic Drug Development
The piperazine moiety within the compound structure has been explored for its biological activities. Specifically, derivatives of 1-[4-(2-hydroxy-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propoxy)phenyl]propan-1-one hydrochloride act as dopamine and serotonin antagonists. These properties make them promising candidates for antipsychotic drug development .
Antiviral Activity
Certain indole derivatives, including those containing a trifluoromethyl group, exhibit potent antiviral activity. While not directly related to the compound , this information highlights the potential of similar structural motifs in combating viral infections .
Corticotropin-Releasing Hormone Antagonist
Although not extensively studied, the synthesis of 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine from this compound suggests its potential as a corticotropin-releasing hormone antagonist. Further investigation is warranted to explore this application .
Nitration Reactions
The compound can be used to synthesize 2-nitro-6-(trifluoromethyl)phenylboronic acid through nitration reactions. This derivative may find utility in various chemical processes .
Safety and Hazards
properties
IUPAC Name |
1-[4-[2-hydroxy-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propoxy]phenyl]propan-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27F3N2O3.ClH/c1-2-22(30)17-6-8-21(9-7-17)31-16-20(29)15-27-10-12-28(13-11-27)19-5-3-4-18(14-19)23(24,25)26;/h3-9,14,20,29H,2,10-13,15-16H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SALVUQUHZSBEJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Hydroxy-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-YL}propoxy)phenyl]propan-1-one hydrochloride |
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